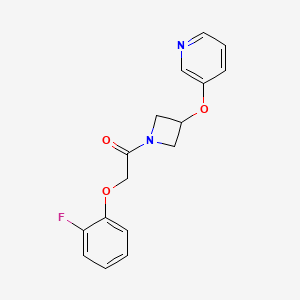

2-(2-Fluorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Description

2-(2-Fluorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound characterized by a fluorinated phenoxy group, an azetidine ring substituted with a pyridinyloxy moiety, and an ethanone backbone.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c17-14-5-1-2-6-15(14)21-11-16(20)19-9-13(10-19)22-12-4-3-7-18-8-12/h1-8,13H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFVAHCHQYVMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps:

Formation of the Azetidinone Core: The azetidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.

Attachment of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a fluorophenol derivative with an appropriate leaving group on the azetidinone core.

Attachment of the Pyridin-3-yloxy Group: The final step involves the nucleophilic substitution of a pyridin-3-ol derivative with an appropriate leaving group on the azetidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents for substitution reactions include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological processes.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, molecular properties, and inferred functional differences.

Azetidine/Piperidine-Based Analogues

2-(2-Fluorophenoxy)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1705207-00-6) Structure: Replaces the azetidine ring with a piperidine ring and introduces a 1,2,4-oxadiazole-tolyl group. Molecular Weight: 409.5 g/mol (vs. ~327–347 g/mol for azetidine-based analogues). Key Differences: The piperidine ring’s larger size and flexibility may enhance binding to hydrophobic pockets in biological targets.

2-(4-Fluorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1428363-27-2) Structure: Features a furan-oxadiazole substituent on the azetidine ring and a para-fluorophenyl group. Molecular Weight: 327.31 g/mol. Key Differences: The furan-oxadiazole moiety introduces additional hydrogen-bonding and π-π stacking capabilities, which could influence receptor affinity. The para-fluorophenyl group may alter electronic properties compared to the ortho-substituted fluorophenoxy group in the target compound.

Pyridine/Ethanone Derivatives

2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone (CAS 74768-71-8) Structure: Lacks the azetidine ring and phenoxy group, instead directly linking a fluorophenyl group to the ethanone-pyridine core. Key Differences: Simpler structure with reduced steric hindrance, likely resulting in higher solubility but lower target specificity.

Key Differences: Chlorine’s electron-withdrawing effects may decrease metabolic stability compared to the target compound’s ether-linked fluorophenoxy group.

Heterocyclic Variations

- 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Structure: Incorporates a pyrazole-oxy group and a thiazolidinone ring.

Research Implications and Limitations

- Structural Insights : The azetidine ring in the target compound likely balances rigidity and flexibility, optimizing interactions with both hydrophilic and hydrophobic regions of targets. Fluorine’s electronegativity may enhance binding affinity and metabolic stability .

- Data Gaps: Specific experimental data (e.g., solubility, bioactivity) for the target compound are absent in the evidence. Comparisons rely on structural extrapolation and known properties of analogous groups.

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

- A fluorophenoxy group

- An azetidinone ring

- A pyridinyl moiety

This unique combination may contribute to its biological properties.

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, research has indicated that derivatives of azetidinones exhibit significant cytotoxicity through mechanisms involving tubulin inhibition and apoptosis induction.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.0 | Tubulin inhibition |

| HCT-116 | 7.5 | Induction of apoptosis | |

| SUIT-2 | 6.0 | Cell cycle arrest |

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in cancer progression.

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics and subsequent cell cycle arrest.

- Induction of Apoptosis : The compound has been reported to activate apoptotic pathways, which may involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

A notable case study examined the effects of this compound on human breast cancer cells (MDA-MB-231). The study demonstrated that treatment with the compound resulted in:

- Increased sub-G1 population in cell cycle analysis, indicating apoptosis.

- Significant reduction in cell viability compared to untreated controls.

Another study focused on the compound's effect on colon cancer cells (HCT-116), where it exhibited a dose-dependent inhibition of cell growth, further supporting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone?

The synthesis of this compound likely involves multi-step organic reactions. A plausible approach includes:

- Step 1 : Preparation of the azetidine-pyrrolidinone core via nucleophilic substitution, leveraging pyridinyloxy and fluorophenoxy groups as leaving groups (analogous to methods in and ).

- Step 2 : Friedel-Crafts acylation or coupling reactions to introduce the ethanone moiety (see Friedel-Crafts protocols in ).

- Step 3 : Fluorination at the phenoxy position using potassium fluoride or similar agents in polar aprotic solvents (e.g., DMSO, as in ).

Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to minimize side products. Use HPLC or TLC for real-time monitoring .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural Confirmation :

- Single-crystal X-ray diffraction for absolute configuration determination (as demonstrated in ).

- NMR Spectroscopy : and NMR to confirm proton environments and substituent positions. Fluorine-19 NMR is critical for verifying fluorophenoxy groups .

- Purity Assessment :

- HPLC-MS for quantification and detection of impurities (≥95% purity is typical for research-grade compounds, per ).

- Melting Point Analysis to validate consistency with literature data (if available).

Q. What safety protocols should be followed during handling?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles (mandatory for skin/eye protection, as in ).

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors (see for respiratory hazard mitigation).

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural analysis?

- Cross-Validation : Combine NMR with X-ray crystallography to resolve ambiguities in fluorinated regions (e.g., distinguishing ortho/meta substitution patterns) .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data (as in ’s NIST validation protocols).

- Isotopic Labeling : Use - or -labeled intermediates to track reaction pathways and confirm connectivity .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Analog Synthesis : Prepare derivatives with variations in the azetidine ring (e.g., substituent size, polarity) or fluorophenoxy group (e.g., Cl vs. F substitution).

- Biological Assays : Test analogs against target enzymes (e.g., kinases, phosphatases) to correlate structural features with inhibitory activity. Use IC values and molecular docking (e.g., AutoDock Vina) to prioritize leads .

- Data Analysis : Apply multivariate regression to identify critical substituents affecting potency .

Q. What in silico methods predict metabolic stability or toxicity?

- ADMET Prediction : Tools like SwissADME or ProTox-II can estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Metabolic Pathway Simulation : Use Schrödinger’s Metabolism Module to identify likely oxidation sites (e.g., azetidine ring cleavage, fluorophenoxy dehalogenation) .

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes + LC-MS quantification) .

Q. How to design experiments for studying reaction mechanisms?

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at suspected reactive sites to probe rate-determining steps.

- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species via ESI-MS .

- Computational Studies : Perform transition state analysis using Gaussian or ORCA software to map energy barriers .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, temperature) and identify critical variables .

- Quality Control : Establish strict specifications for raw materials (e.g., ≥98% purity for starting reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.